cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Descripción general

Descripción

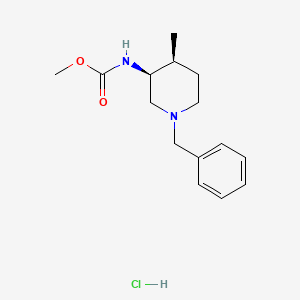

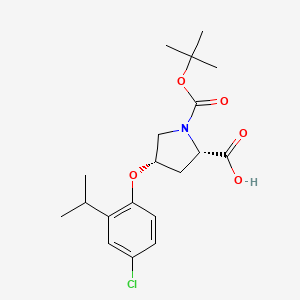

Cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 . It has an average mass of 298.808 Da and a monoisotopic mass of 298.144806 Da . It is also known by other names such as Methyl [ (3S,4S)-1-benzyl-4-methyl-3-piperidinyl]carbamate hydrochloride .

Molecular Structure Analysis

The molecular structure of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is complex, with two defined stereocentres . The structure includes a benzyl group, a methoxycarbonylamino group, and a methylpiperidine group .Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- The synthesis and stereochemistry of compounds related to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride have been explored. For instance, Casy and Jeffery (1972) investigated the synthesis and configurations of diastereoisomeric 1,3-dimethylpiperidin-4-ols, highlighting the importance of understanding the stereochemical properties of such compounds (Casy & Jeffery, 1972).

Route Development for Large Scale Production

- Research has been conducted on developing scalable routes for the production of related compounds. For instance, Ripin et al. (2003) optimized the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine for large-scale production, which is crucial for potential pharmaceutical applications (Ripin et al., 2003).

Asymmetric Synthesis for Pharmaceutical Intermediates

- Hao et al. (2011) reported the asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, suggesting potential applications in drug development (Hao et al., 2011).

Intermediate for Drug Molecules

- The compound has been utilized as an intermediate in the synthesis of significant drug molecules. Shirode et al. (2008) discussed an efficient synthesis method for an intermediate crucial for Cisapride, an important drug molecule (Shirode et al., 2008).

Stereochemistry and Reactivity

- The stereochemistry and reactivity of related compounds, which are essential for understanding their potential pharmaceutical applications, have been studied. Eremeev and Semenikhina (1980) explored the synthesis and stereochemistry of aziridines, demonstrating the influence of solvent on isomer ratios (Eremeev & Semenikhina, 1980).

Conformational Analysis

- Duquet et al. (2010) conducted a conformational analysis of related piperidine compounds, providing insights into their molecular structure and potential interactions in biological systems (Duquet et al., 2010).

Potential Antimicrobial Activity

- Sharma et al. (1997) synthesized derivatives of benzothiazepine, analogs to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, and evaluated their antimicrobial activities, suggesting possible applications in combating microbial infections (Sharma et al., 1997).

Direcciones Futuras

Piperidines, which cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a derivative of, are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, could have significant implications for the pharmaceutical industry .

Propiedades

IUPAC Name |

methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H/t12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZBVJEHDKCNZ-DSHXVJGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC(=O)OC)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)

![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)